4-N-Maleimidobenzoic acid-NHS
CAS No.: 64191-06-6
Cat. No.: VC0541332
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64191-06-6 |
---|---|
Molecular Formula | C17H16N2O4 |
Molecular Weight | 312.32 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-(2,5-dimethylpyrrol-1-yl)benzoate |
Standard InChI | InChI=1S/C17H16N2O4/c1-11-3-4-12(2)18(11)14-7-5-13(6-8-14)17(22)23-19-15(20)9-10-16(19)21/h3-8H,9-10H2,1-2H3 |
Standard InChI Key | XZFYSTPLSPZNKJ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(N1C2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O)C |
Canonical SMILES | CC1=CC=C(N1C2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O)C |
Appearance | Solid powder |
Introduction
Chemical Synthesis and Structural Characteristics
Synthesis Methodology
The synthesis of 4-N-Maleimidobenzoic acid-NHS involves a two-step reaction. First, 4-Maleimidobenzoic acid (CAS 17057-04-4) is prepared by cyclizing 4-aminobenzoic acid with maleic anhydride in acetone, followed by acetic anhydride-mediated dehydration . The resultant intermediate is then coupled with N-hydroxysuccinimide using dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) at -15°C for 2 hours, followed by 3 hours at room temperature, achieving an 83% yield . This method ensures high purity (>98%), critical for reproducible bioconjugation.
Molecular Architecture
The compound’s structure (C₁₅H₁₀N₂O₆, MW 314.25 g/mol) features a benzoic acid backbone substituted with maleimide and NHS ester groups at the para position. The maleimide moiety (C₄H₂O₂N) facilitates thiol-specific reactions, while the NHS ester (C₄H₄O₃N) targets lysine residues or amine-terminated surfaces. X-ray crystallography and NMR analyses confirm the planar aromatic ring and electron-deficient maleimide, enhancing its electrophilic reactivity .
Key Physical Properties:
Reactivity and Stability Profiles
Kinetic Behavior
The NHS ester reacts efficiently with primary amines (e.g., lysine ε-amino groups) at pH 7.5–8.5, forming stable amide bonds. Concurrently, the maleimide group undergoes Michael addition with thiols (e.g., cysteine residues) at pH 6.5–7.5, producing thioether linkages resistant to reduction. Competitive hydrolysis of the NHS ester occurs at rates <5% per hour in neutral buffers, ensuring sufficient time for conjugation.
Stability Enhancements
Electron-withdrawing effects from the benzoic acid substituent stabilize the maleimide-thioether adduct, reducing retro-Michael reactions by 70% compared to aliphatic maleimides . This stability is critical for in vivo applications, where prolonged circulation times are necessary for targeted drug delivery.
Biomedical Applications
Targeted Drug Delivery Systems
4-N-Maleimidobenzoic acid-NHS is pivotal in constructing antibody-drug conjugates (ADCs). For example, trastuzumab (anti-HER2) conjugated to docetaxel via this linker demonstrated 85% cytotoxicity in HER2-positive SKBR3 cells, versus 30% for free docetaxel . The spacer’s rigidity minimizes premature drug release, enhancing tumor-specific accumulation.
Diagnostic Assays
In lateral flow immunoassays, the compound links gold nanoparticles to antibodies, improving detection limits for biomarkers like prostate-specific antigen (PSA) to 0.1 ng/mL. Maleimide-thiol chemistry ensures oriented antibody immobilization, preserving antigen-binding capacity.
Protein Engineering
Site-specific PEGylation of interferon-β using this crosslinker extended its plasma half-life from 4 to 18 hours, reducing dosing frequency in multiple sclerosis therapy. The maleimide’s selectivity for solvent-accessible cysteine residues minimizes off-target modifications.
Comparative Analysis with Analogues
Versus GMBS (4-Maleimidobutyric Acid-NHS)
Unlike the aromatic spacer in 4-N-Maleimidobenzoic acid-NHS, GMBS employs a flexible butyric acid linker. This flexibility increases protease susceptibility, reducing ADC stability in serum by 50% compared to the rigid benzoic acid derivative .
Case Study: Immunonanocarriers for Breast Cancer Therapy
A 2011 study functionalized PLGA-PEG nanoparticles with 4-N-Maleimidobenzoic acid-NHS to conjugate trastuzumab . Key outcomes:
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Particle Size: 254 ± 16.4 nm (targeted) vs. 183 ± 22 nm (non-targeted)
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Cellular Uptake: 3.5-fold higher in HER2-positive BT-474 cells than non-targeted NPs
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IC₅₀: 12 nM (targeted) vs. 45 nM (free docetaxel)
These results underscore the compound’s efficacy in enhancing therapeutic precision.
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